Technical Guide: 4-Isopropyl-3-(trifluoromethyl)aniline
Technical Guide: 4-Isopropyl-3-(trifluoromethyl)aniline
The following technical guide provides an in-depth analysis of 4-Isopropyl-3-(trifluoromethyl)aniline , a specialized fluorinated intermediate critical for the development of high-potency agrochemicals and pharmaceuticals.
Advanced Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry
Executive Summary & Identification
4-Isopropyl-3-(trifluoromethyl)aniline is a highly specialized organofluorine intermediate characterized by the presence of a bulky isopropyl group ortho to a trifluoromethyl moiety on an aniline scaffold. This specific substitution pattern creates a unique steric and electronic environment, making it a valuable building block for modulating the lipophilicity and metabolic stability of bioactive molecules, particularly in kinase inhibitors and next-generation agrochemicals.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 4-Isopropyl-3-(trifluoromethyl)aniline |
| IUPAC Name | 4-(Propan-2-yl)-3-(trifluoromethyl)aniline |
| CAS Number | Not Widely Indexed (Note: Often confused with isomer 3-Isopropyl-4-(trifluoromethyl)aniline, CAS 1369882-03-0 ) |
| Molecular Formula | |
| Molecular Weight | 203.21 g/mol |
| SMILES | CC(C)c1ccc(N)cc1C(F)(F)F |
| Appearance | Colorless to pale yellow oil (predicted) |
Critical Note on Isomerism: Researchers must distinguish this compound from its regioisomer, 3-Isopropyl-4-(trifluoromethyl)aniline (CAS 1369882-03-0), where the positions of the isopropyl and trifluoromethyl groups are reversed. The 4-isopropyl-3-trifluoromethyl isomer discussed here is less commercially ubiquitous and often requires custom synthesis, offering a distinct intellectual property (IP) advantage in drug design.
Physicochemical Profile
The strategic placement of the trifluoromethyl (
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| LogP (Octanol/Water) | ~3.4 - 3.6 | High lipophilicity facilitates membrane permeability but requires formulation strategies for solubility. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The electron-withdrawing |
| Polar Surface Area (PSA) | ~26 Ų | Favorable for CNS penetration if overall molecular weight remains low. |
| H-Bond Donors | 2 | Standard primary amine functionality for hydrogen bonding interactions. |
| Electronic Effect | Deactivates the ring, making the amine less nucleophilic but more stable to oxidation. |
Synthetic Methodology
Due to the limited commercial availability of the 4-isopropyl-3-trifluoromethyl isomer, a robust synthetic route is required. The following protocol outlines a self-validating synthesis starting from 1-isopropyl-2-(trifluoromethyl)benzene (also known as o-trifluoromethylcumene).
Pathway: Nitration followed by Reduction
This route leverages the directing effects of the substituents: the isopropyl group is ortho/para-directing, while the
Step 1: Regioselective Nitration
Reaction:
Protocol:
-
Charge: In a chemically resistant reactor, charge 1.0 eq of 1-isopropyl-2-(trifluoromethyl)benzene.
-
Cool: Cool the substrate to 0°C to suppress over-nitration.
-
Add Acid: Dropwise add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) over 60 minutes. Maintain internal temperature <10°C.
-
Quench: Pour the reaction mixture onto crushed ice.
-
Extract: Extract with dichloromethane (DCM). Wash the organic layer with saturated
to remove excess acid. -
Purify: The major isomer (4-nitro) is separated from minor byproducts (6-nitro) via fractional crystallization or silica gel chromatography (Hexanes/EtOAc 9:1).
Step 2: Chemoselective Reduction
Reaction:
Protocol:
-
Solvent: Dissolve the nitro intermediate in Ethanol or Methanol.
-
Catalyst: Add 10 wt% Pd/C (50% water wet).
-
Hydrogenation: Pressurize with
(3-5 bar) at room temperature for 4-6 hours. Monitor consumption of starting material via TLC or HPLC. -
Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a pale oil.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 4-Isopropyl-3-(trifluoromethyl)aniline via regioselective nitration and hydrogenation.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.
-
NMR (400 MHz,
):-
1.25 (d, 6H,
) - Isopropyl methyls. -
3.10 (sept, 1H,
) - Isopropyl methine. -
3.70 (br s, 2H,
) - Amine protons. - 6.80 - 7.20 (m, 3H, Ar-H) - Aromatic protons showing 1,2,4-substitution pattern.
-
1.25 (d, 6H,
-
NMR:
-
Single singlet around
-62 ppm (characteristic of Ar- ).
-
-
Mass Spectrometry (ESI+):
- peak at m/z 204.2.
Applications in Drug Discovery
The 4-isopropyl-3-(trifluoromethyl)aniline scaffold is a bioisostere for other lipophilic anilines but offers distinct advantages:
-
Metabolic Blocking: The isopropyl group at the 4-position blocks metabolic oxidation (para-hydroxylation), a common clearance pathway for anilines.
-
Conformational Locking: The bulky
group at the 3-position forces the aniline ring to twist relative to attached amides or ureas, potentially improving selectivity for enzyme pockets (e.g., Kinase hinge regions). -
Agrochemical Potency: Similar scaffolds are found in succinate dehydrogenase inhibitor (SDHI) fungicides and ryanodine receptor modulators (e.g., Flubendiamide analogs), where the lipophilic/electronic balance is crucial for cuticle penetration.
Application Workflow: Urea Formation
A common application is the synthesis of urea-based inhibitors.
Figure 2: General scheme for synthesizing urea-based bioactive molecules using the aniline intermediate.
Safety & Handling (HSE)
As a fluorinated aniline, this compound requires strict adherence to safety protocols.[1]
-
Hazards: Likely toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331). Potential for cumulative effects due to lipophilicity.
-
PPE: Nitrile gloves (double-gloved recommended), chemical safety goggles, and a NIOSH-approved respirator if handling powder/mist.
-
Storage: Store under nitrogen in a cool, dry place (<25°C). Light sensitive (store in amber vials).
References
-
Fluorochem. (2025).[2][3][4] Product Analysis: 3-Isopropyl-4-(trifluoromethyl)aniline (Isomer Reference). Retrieved from
-
Kaljurand, I., et al. (2005).[5] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile". The Journal of Organic Chemistry, 70(3), 1019–1028.[5]
-
BenchChem. (2025).[6] Protocols for Large-Scale Synthesis of Trifluoromethyl Anilines. Retrieved from
-
ChemSrc. (2025). Data for 4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene (Structural Analog). Retrieved from
